molecular formula C15H29NO2S2 B2912625 5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide CAS No. 1797913-18-8

5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide

Cat. No.: B2912625
CAS No.: 1797913-18-8
M. Wt: 319.52
InChI Key: NMLPJASFMWLLDH-UHFFFAOYSA-N
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Description

5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide is an organic compound characterized by the presence of a dithiolane ring and a hydroxy-substituted pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide typically involves the following steps:

    Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a dihalide under basic conditions.

    Attachment of the Pentyl Chain: The hydroxy-substituted pentyl chain can be introduced via a nucleophilic substitution reaction, where the hydroxy group is protected during the reaction and later deprotected.

    Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Ethers or esters.

Scientific Research Applications

5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The dithiolane ring can interact with thiol groups in proteins, potentially modulating their activity. The hydroxy-substituted pentyl chain may also play a role in the compound’s biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

5-(1,2-dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-(5-hydroxy-2,2-dimethylpentyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2S2/c1-15(2,9-5-10-17)12-16-14(18)7-4-3-6-13-8-11-19-20-13/h13,17H,3-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLPJASFMWLLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)CNC(=O)CCCCC1CCSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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